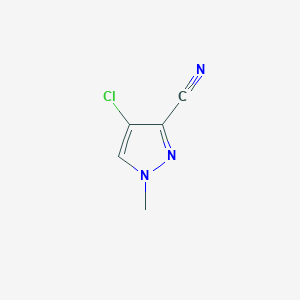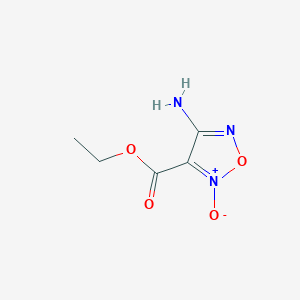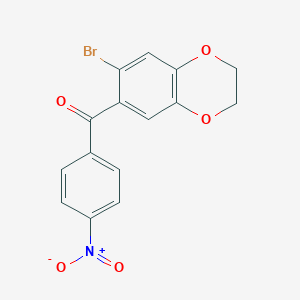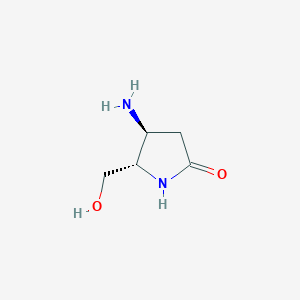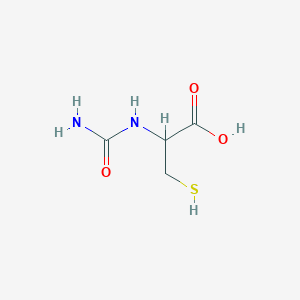
2-(Carbamoylamino)-3-sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carbamoylamino)-3-sulfanylpropanoic acid, also known as cysteine carbamoylation product, is a naturally occurring amino acid that plays a crucial role in several biochemical processes. It is a non-proteinogenic amino acid that is synthesized in the body and is also found in various food sources.
Wirkmechanismus
The mechanism of action of 2-(Carbamoylamino)-3-sulfanylpropanoic acid is not fully understood. However, it is believed to act as a nucleophile, which can react with electrophilic species and protect proteins from oxidative damage. It can also act as a reducing agent and donate electrons to reactive oxygen species, thereby neutralizing their harmful effects.
Biochemische Und Physiologische Effekte
2-(Carbamoylamino)-3-sulfanylpropanoic acid has several biochemical and physiological effects. It has been found to be involved in the regulation of cellular redox status, which is important for maintaining cellular homeostasis. It also plays a crucial role in the synthesis of glutathione, which is an important antioxidant in the body. Additionally, it has been found to have anti-inflammatory and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Carbamoylamino)-3-sulfanylpropanoic acid in lab experiments include its ability to regulate redox homeostasis and protein folding. It can also be used to study the role of 2-(Carbamoylamino)-3-sulfanylpropanoic acid in various biochemical processes. However, the limitations of using 2-(Carbamoylamino)-3-sulfanylpropanoic acid in lab experiments include its potential to react with other molecules and form adducts, which can interfere with the results.
Zukünftige Richtungen
There are several future directions for research on 2-(Carbamoylamino)-3-sulfanylpropanoic acid. One direction is to study its role in the regulation of gene expression and protein synthesis. Another direction is to investigate its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of 2-(Carbamoylamino)-3-sulfanylpropanoic acid and its interactions with other molecules in the body.
Conclusion:
In conclusion, 2-(Carbamoylamino)-3-sulfanylpropanoic acid is a non-proteinogenic amino acid that plays a crucial role in several biochemical processes. It is synthesized in the body and can also be obtained from dietary sources. It has been extensively studied for its role in the regulation of redox homeostasis, protein folding, and gene expression. It has several biochemical and physiological effects, including its ability to regulate cellular redox status and synthesis of glutathione. While it has advantages for lab experiments, it also has limitations. There are several future directions for research on 2-(Carbamoylamino)-3-sulfanylpropanoic acid, including its potential as a therapeutic agent for the treatment of oxidative stress-related diseases.
Synthesemethoden
2-(Carbamoylamino)-3-sulfanylpropanoic acid is synthesized in the body through the transsulfuration pathway, which involves the conversion of methionine to 2-(Carbamoylamino)-3-sulfanylpropanoic acid. It can also be obtained from dietary sources such as meat, fish, and dairy products.
Wissenschaftliche Forschungsanwendungen
2-(Carbamoylamino)-3-sulfanylpropanoic acid has been extensively studied for its role in various biochemical processes. It has been found to be involved in the regulation of redox homeostasis, protein folding, and gene expression. It also plays a crucial role in the synthesis of glutathione, which is an important antioxidant in the body.
Eigenschaften
IUPAC Name |
2-(carbamoylamino)-3-sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSAMXTZRYBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbamoylamino)-3-sulfanylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

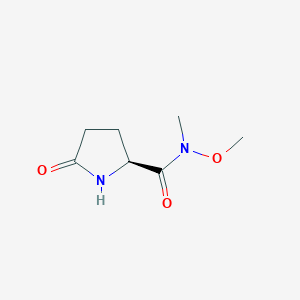
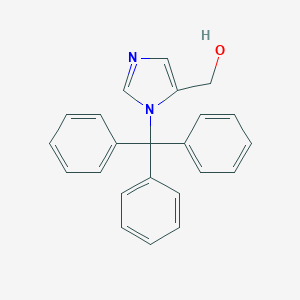

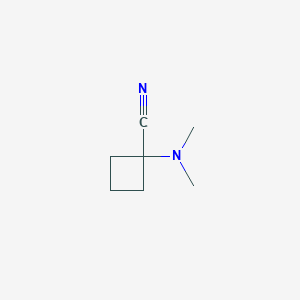
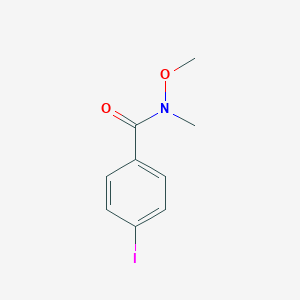
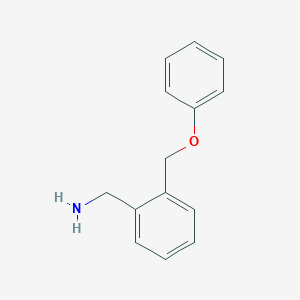
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)
